molecular formula C15H16N4O4 B6662667 4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid

4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid

Cat. No.: B6662667
M. Wt: 316.31 g/mol
InChI Key: IVUZJQCJZNGGTR-UHFFFAOYSA-N
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Description

4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a phenyltriazole moiety attached to an acetyl group, which is further linked to a morpholine ring bearing a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phenyltriazole Moiety: The phenyltriazole moiety can be synthesized through a cyclization reaction involving phenylhydrazine and an appropriate alkyne under acidic conditions.

    Acetylation: The phenyltriazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment to Morpholine: The acetylated phenyltriazole is then reacted with morpholine-2-carboxylic acid under coupling conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyltriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The phenyltriazole moiety can bind to enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The acetyl and morpholine groups can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Phenyltriazol-1-yl)acetyl]piperidine-2-carboxylic acid: Similar structure with a piperidine ring instead of morpholine.

    4-[2-(4-Phenyltriazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid: Similar structure with a pyrrolidine ring instead of morpholine.

Uniqueness

4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid is unique due to the presence of the morpholine ring, which can impart different physicochemical properties compared to its analogs. This can result in variations in solubility, stability, and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-[2-(4-phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c20-14(18-6-7-23-13(9-18)15(21)22)10-19-8-12(16-17-19)11-4-2-1-3-5-11/h1-5,8,13H,6-7,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUZJQCJZNGGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C=C(N=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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